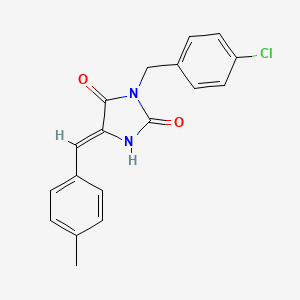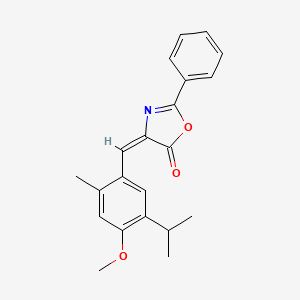
3-(4-chlorobenzyl)-5-(4-methylbenzylidene)-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorobenzyl)-5-(4-methylbenzylidene)-2,4-imidazolidinedione, also known as CBM, is a chemical compound that has gained significant attention in scientific research. CBM is a heterocyclic compound that contains an imidazolidine ring, which has been found to have various biological and pharmacological activities.
Scientific Research Applications
Antimicrobial Activity
A study described the synthesis of chlorobenzyl benzylidene imidazolidinediones, including derivatives similar to the compound , to investigate their antimicrobial activity. These compounds were evaluated against various microorganisms, such as Candida albicans, Neurospora crassa, Staphylococcus aureus, Mycobacterium smegmatis, and Escherichia coli (Lima et al., 1992).
Synthesis and Structure Analysis
Another research focus is on the synthesis and structural analysis of derivatives of 5-substituted-2,4-thiazolidinedione, demonstrating a broad spectrum of biological activities. The study elaborated on the creation of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, offering insights into their chemical structures through various spectroscopic methods (Popov-Pergal et al., 2010).
Cytotoxic Activity
The cytotoxic activity of substituted imidazolidinediones and thiazolidinediones has been explored, focusing on their synthesis, structure, and in vitro cytotoxic effects. This includes the investigation of compounds synthesized through aldolisation-crotonisation reactions from aromatic aldehydes and imidazolidine-2,4-diones or thiazolidine-2,4-diones (Costa et al., 1995).
Novel Synthesis Methods
Research has also delved into novel synthesis methods for 1,3,5-trisubstituted-2-thioxoimidazolidinones, highlighting the pharmacological properties of imidazolidinediones and thiazolidinediones. This includes describing the synthesis and physicochemical data of new compounds with potential pharmacological applications (Brandão et al., 2004).
Anticancer Agents
The potential of novel N-benzyl aplysinopsin analogs, including substituted imidazolidin-2,4-diones, as anticancer agents, was explored through synthesis and in vitro screening. These compounds showed promising cytotoxicity against a panel of 60 human tumor cell lines, indicating their potential as lead compounds for antitumor agents (Penthala et al., 2011).
Properties
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-2-4-13(5-3-12)10-16-17(22)21(18(23)20-16)11-14-6-8-15(19)9-7-14/h2-10H,11H2,1H3,(H,20,23)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKIKPOLGJGMQF-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)
![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)
![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)
![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)


![(3R*,4S*)-4-(4-methoxyphenyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5570555.png)
![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)
![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)
![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)
